methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a fused ring system combining thiophene and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Vilsmeier-Haack reaction, where a formyl group is introduced to the thiophene ring. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to facilitate the formylation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Methyl 2-carboxy-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Reduction: Methyl 2-hydroxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate largely depends on its interaction with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or interference with DNA replication. The thiophene and pyrrole rings contribute to the compound’s ability to participate in π-π stacking interactions, which can affect its binding affinity to various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate: Contains a furan ring instead of a thiophene ring.
4H-thieno[3,2-b]pyrrole-5-carboxamides: Amide derivatives of the parent compound.
Uniqueness
Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester in its structure. This combination allows for diverse chemical reactivity and potential for functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)7-3-8-6(10-7)2-5(4-11)14-8/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHJYPWZKYNWFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(S2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215333 | |
Record name | Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852181-12-5 | |
Record name | Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852181-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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